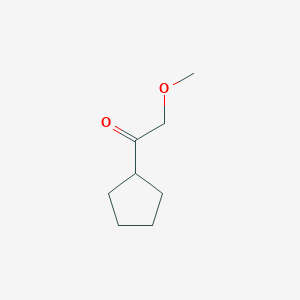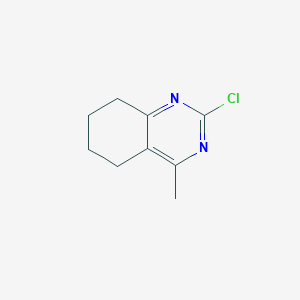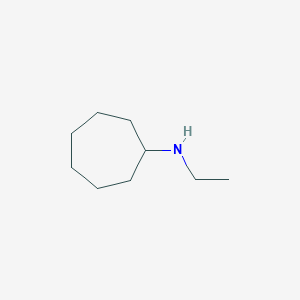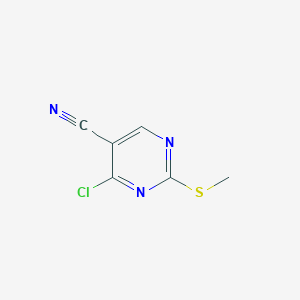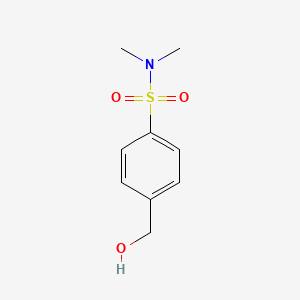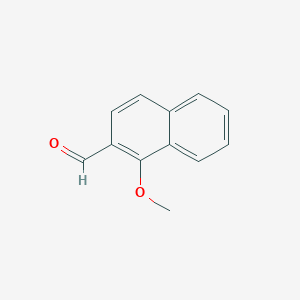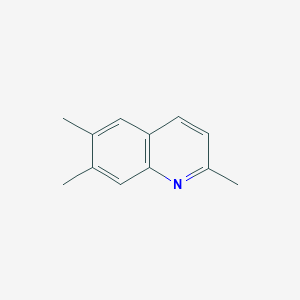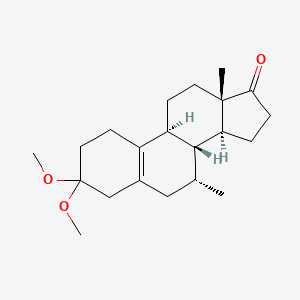
7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One
Descripción general
Descripción
“7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One” is mentioned in a United States patent . It is an end-use active pharmaceutical ingredient .
Synthesis Analysis
The synthesis of this compound is not clearly described in the available resources. A United States patent mentions a process for ethylating 17-ketosteroids , but it’s unclear if this process is related to the synthesis of “7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One”.Aplicaciones Científicas De Investigación
Neuroprotective Efficacy of Estrogen
Estrogen, including its derivatives and related compounds, has been investigated for its neuroprotective efficacy, particularly in the context of spinal cord injury (SCI). Research has highlighted the therapeutic potential of estrogen, including pharmacological/supraphysiological levels, in SCI due to its multi-active neuroprotective properties. Studies have focused on the efficacy of estrogen against neuronal injury, axonal degeneration, and gliosis, exploring the molecular mechanisms of neuroprotection in experimental SCI models. Further research is directed towards understanding the translational potential of estrogen therapy, including its role in promoting angiogenesis to enhance functional recovery following chronic SCI (Samantaray et al., 2010).
Estrogen Carcinogenesis
Estrogens, including natural and synthetic forms, have been studied for their carcinogenic potential in various tissues such as the kidney, uterus, and mammary gland. The carcinogenicity of estrogens like estradiol (E2) and estrone (E1), along with their catechol metabolites, particularly 4-hydroxy E2/E1, has been demonstrated in animal models. The carcinogenic mechanisms involve two complementary pathways: receptor-mediated signaling through estrogen receptors and oxidative metabolism of estrogens to reactive quinones, contributing to DNA damage. This understanding has implications for preventive interventions, such as the use of antiestrogens and chemopreventive agents like sulforaphane, to block oxidative metabolism and prevent DNA damage (Yager, 2015).
Epigenetic Effects of Bisphenol A
Bisphenol A (BPA), an estrogenic environmental toxin, has been studied for its potential to disrupt epigenetic programming of gene expression during development, leading to various adverse effects such as impaired brain development, sexual differentiation, behavior, and immune function. Research indicates that maternal exposure to BPA can result in postnatal changes in DNA methylation status and altered expression of specific genes in offspring. Understanding these epigenetic effects is crucial for exploring the mechanisms underlying BPA-induced developmental abnormalities and their implications for public health (Kundakovic & Champagne, 2011).
Impact of Estrogens on Aquatic Organisms
Environmental contamination with estrogens, including natural and synthetic forms like estrone (E1), 17-β-estradiol (E2), estriol (E3), and 17-α-ethinylestradiol (EE2), poses significant risks to aquatic organisms. Estrogens can disrupt reproductive processes in aquatic species, leading to adverse ecological and environmental consequences. Research in this area focuses on understanding the impact of estrogens on the reproductive health of aquatic organisms and developing sensitive and accurate analytical methods for detecting and quantifying estrogens in environmental samples (Czarny et al., 2017).
Propiedades
IUPAC Name |
(7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13-11-14-12-21(23-3,24-4)10-8-15(14)16-7-9-20(2)17(19(13)16)5-6-18(20)22/h13,16-17,19H,5-12H2,1-4H3/t13-,16-,17+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKALVZFWSBYRNC-HIHRSEIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CCC(C2)(OC)OC)C3C1C4CCC(=O)C4(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(CCC(C2)(OC)OC)[C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572202 | |
| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7a-Methyl-3,3-Dimethoxy-5(10)-Estrene-17-One | |
CAS RN |
88247-84-1 | |
| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7R,8R,9S,13S,14S)-3,3-dimethoxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




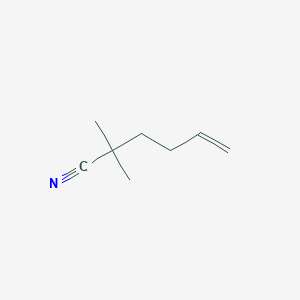
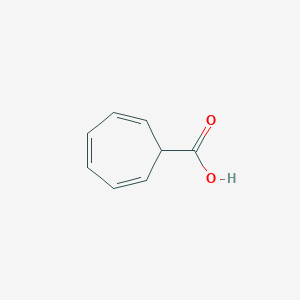

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)
